molecular formula C9H8N2O B126900 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone CAS No. 158945-85-8

1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone

Cat. No. B126900
M. Wt: 160.17 g/mol
InChI Key: GLYQCKPRYUZPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone, also known as PPE, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This molecule is of great interest to researchers due to its unique chemical structure, which makes it a valuable tool for studying various biochemical and physiological processes.

Mechanism Of Action

1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone is known to interact with a variety of biomolecules, including proteins and nucleic acids. Its mechanism of action is thought to involve the formation of covalent bonds with specific amino acid residues in proteins, leading to changes in the protein's conformation and activity. This interaction can also affect DNA and RNA, leading to alterations in gene expression.

Biochemical And Physiological Effects

1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of protein-protein interactions. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone is its specificity for certain biomolecules, allowing researchers to selectively target specific proteins or enzymes. However, its reactivity can also make it difficult to work with, as it can interact with unintended targets. Additionally, its potential toxicity and instability can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone. One area of interest is the development of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, the use of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone in the study of protein-protein interactions and enzyme kinetics is an active area of research, with many potential applications in drug discovery and development. Finally, the optimization of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone synthesis methods and the development of new analogs may lead to even more valuable tools for scientific research.

Scientific Research Applications

1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. Its unique chemical structure allows it to interact with specific biomolecules, making it a valuable tool for studying complex biological systems.

properties

CAS RN

158945-85-8

Product Name

1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-pyrrolo[1,2-a]pyrazin-8-ylethanone

InChI

InChI=1S/C9H8N2O/c1-7(12)8-2-4-11-5-3-10-6-9(8)11/h2-6H,1H3

InChI Key

GLYQCKPRYUZPMA-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2C=NC=CN2C=C1

Canonical SMILES

CC(=O)C1=C2C=NC=CN2C=C1

synonyms

Ethanone, 1-pyrrolo[1,2-a]pyrazin-8-yl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 g of pyrrolo[1,2-a]pyrazine prepared in Preparation Example 1 was dissolved in 100 ml of dichloroethane; and 30 g of aluminium trichloride and 12 g of acetylchloride were added thereto . The mixture was reacted at 60° C. for 4 hours, cooled to room temperature and then poured into 300 ml of ice-water. The mixture was adjusted to pH 10 with sodium hydroxide, extracted with 500 ml of ethyl acetate and concentrated. The residue was chromatographed over silica gel to obtain 4.5 g of 6-acetylpyrrolo[1,2-a]pyrazine and 4.0 g of 8-acetylpyrrolo-[1,2-a]pyrazine.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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